indolizinas

Indolizines, a class of heterocyclic compounds derived from indole and azirine, exhibit unique chemical structures characterized by the presence of an additional nitrogen atom within a three-membered ring. These molecules have garnered significant interest in both academia and industry due to their diverse potential applications across various fields.

Indolizines are known for their rich structural diversity and functional flexibility, allowing for extensive modifications at multiple positions. They display a wide range of biological activities, including antioxidant, antibacterial, antifungal, and anticancer properties, making them attractive candidates for drug development. Additionally, indolizines find applications in organic synthesis as useful intermediates due to their reactivity.

In pharmaceutical research, these compounds often serve as lead structures for the design and development of novel therapeutic agents. Their structural complexity and multifaceted properties make them promising tools in exploring new areas of chemical biology and medicinal chemistry.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

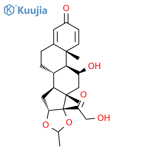

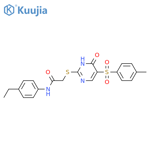

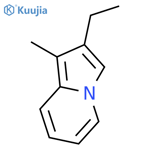

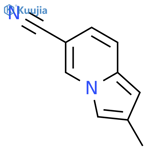

|

1H-Azirino[2,3-a]indolizine(9CI) | 245447-88-5 | C8H6N2 |

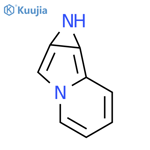

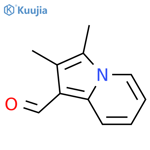

|

2,3-dimethylindolizine-1-carbaldehyde | 25365-68-8 | C11H11NO |

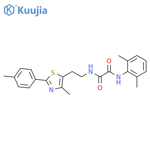

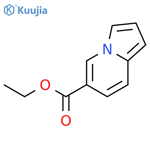

|

Ethyl indolizine-6-carboxylate | 66182-01-2 | C11H11NO2 |

|

Indolizine, 2-ethyl-1-methyl- | 88274-05-9 | C11H13N |

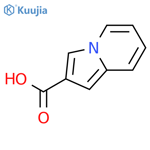

|

Indolizine-2-carboxylic acid | 3189-48-8 | C9H7NO2 |

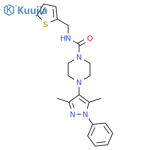

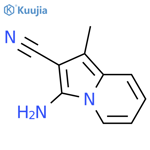

|

3-amino-1-methylindolizine-2-carbonitrile | 1284237-37-1 | C10H9N3 |

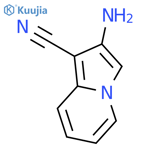

|

2-aminoindolizine-1-carbonitrile | 63014-89-1 | C9H7N3 |

|

2-methyl-6-Indolizinecarbonitrile | 22320-36-1 | C10H8N2 |

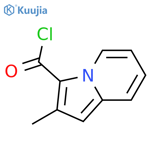

|

3-Indolizinecarbonylchloride,2-methyl-(9CI) | 70601-77-3 | C10H8ClNO |

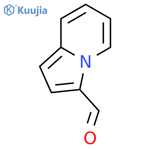

|

3-Indolizinecarboxaldehyde (9CI) | 56671-63-7 | C9H7NO |

Literatura relevante

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

Proveedores recomendados

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados